2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzamide ring, and a morpholinopyridazinyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the morpholinopyridazinyl group. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions to form the corresponding benzamide.
Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable pyridazine derivative that contains a leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, bases, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound or scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Pharmaceutical Research: The compound may be investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide depends on its specific biological target. Generally, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. This can involve inhibition or activation of the target, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as:
2,4-difluoro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzamide: This compound has a piperidine ring instead of a morpholine ring, which may affect its binding affinity and selectivity for certain targets.
2,4-difluoro-N-(4-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide: This compound contains a pyrrolidine ring, which may also influence its biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the difluorobenzamide core, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-3-6-17(18(23)13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGKRLJKOZQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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